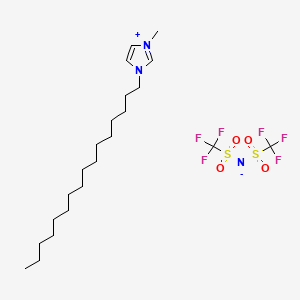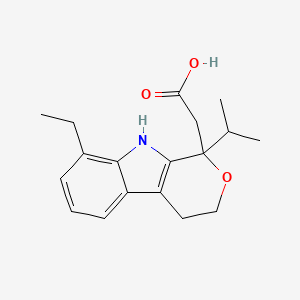
1-Isopropyl Etodolac
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl Etodolac is an impurity in the synthesis of Etodolac . It may have use in the treatment of myeloma . It is also known as Etodolac EP Impurity F .
Synthesis Analysis
The synthesis of Etodolac involves using 7-ethyl Indole as a starting material to react with ethyl 2- ( (ethoxycarbosulfanyl) thio) acetate and then is reduced by a reducing agent to prepare the important etodolac intermediate 7-ethyl tryptol .Molecular Structure Analysis
The molecular formula of 1-Isopropyl Etodolac is C18H23NO3 . Its molecular weight is 301.38 .Chemical Reactions Analysis
Etodolac is determined in pure form and pharmaceutical formulations by oxidation-reduction reactions .Physical And Chemical Properties Analysis
1-Isopropyl Etodolac has a melting point of >116oC (dec.) and a boiling point of 509.3±45.0 °C (Predicted) . Its density is 1.180±0.06 g/cm3 (Predicted) . It is slightly soluble in DMSO and Methanol .Applications De Recherche Scientifique
Transdermal Delivery Systems : Etodolac has been formulated in lecithin organogels for transdermal delivery. This approach aims to enhance bioavailability and reduce gastrointestinal disturbances associated with long-term oral use of Etodolac. A study found that specific formulations showed enhanced skin permeation and significant therapeutic efficacy, demonstrating potential as a vehicle for sustained release transdermal delivery systems for Etodolac (Fayez et al., 2015).
Novel Isochromen-1-one Analogues Synthesis : Research has been conducted on the synthesis of novel isochromen-1-one analogues of Etodolac. These derivatives were characterized and showed remarkable yields, which could have implications for the development of new anti-inflammatory drugs (Napoleon et al., 2017).
Degradation Mechanisms : A study investigated the degradation mechanisms of Etodolac in aqueous solutions, identifying the main degradation products and the kinetics of the process. This research is vital for understanding the stability and shelf life of Etodolac-based medications (Lee et al., 1988).
Enhancing Solubility and Dissolution : The inclusion complexation of Etodolac with hydroxypropyl-beta-cyclodextrin, along with l-arginine as an auxiliary agent, has been studied to improve aqueous solubility and dissolution properties. The results suggest enhanced solubility and dissolution, which could improve oral bioavailability (Sherje et al., 2017).
Stereoisomer Pharmacokinetics : Etodolac enantiomers have been studied using stereospecific high-performance liquid chromatography assays. This research is crucial for understanding the pharmacokinetics of the drug's active components (Jamali et al., 1988).
Agglomeration of Platy Crystals : A study on the agglomeration of platy crystals of Etodolac into spheroids aimed to improve its physical properties, such as flow and compressibility, for better drug formulation (Jitkar et al., 2016).
Gel Formulations and Enhancers : Hydrophilic gel formulations of Etodolac have been developed, with terpenes used as enhancers to increase percutaneous absorption. This approach can reduce gastrointestinal side effects common with oral administration of Etodolac (Tas et al., 2007).
Prostaglandin Synthetase Inhibition : The resolution of Etodolac and the study of the antiinflammatory and prostaglandin synthetase inhibiting properties of its enantiomers have provided insights into the drug's mechanism of action (Demerson et al., 1983).
Mécanisme D'action
Target of Action
1-Isopropyl Etodolac is a derivative of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) that primarily targets Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever processes .
Mode of Action
1-Isopropyl Etodolac, like Etodolac, works by reversibly inhibiting the COX-1 and COX-2 enzymes . This inhibition results in a decreased formation of prostaglandin precursors, thereby reducing inflammation, pain, and fever . It’s worth noting that Etodolac has a tenfold preference for COX-2 over COX-1 , which might also apply to 1-Isopropyl Etodolac.
Biochemical Pathways
The primary biochemical pathway affected by 1-Isopropyl Etodolac involves the conversion of arachidonic acid into prostaglandins . By inhibiting the COX enzymes, 1-Isopropyl Etodolac reduces the production of prostaglandins, which are key mediators of inflammation and pain .
Pharmacokinetics
Etodolac exhibits linear pharmacokinetics, good oral bioavailability, greater than 99% protein binding, a low oral clearance (almost exclusively non-renal), a relatively small volume of distribution, and a half-life that averages 7.3±4.0 hours
Result of Action
The molecular and cellular effects of 1-Isopropyl Etodolac’s action primarily involve the reduction of inflammation and pain. By inhibiting the synthesis of prostaglandins, 1-Isopropyl Etodolac can effectively reduce inflammation and alleviate pain . Additionally, some novel compounds of Etodolac have shown significant in vitro activity in inhibiting eEF2K in TNBC cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Isopropyl Etodolac. For instance, the formulation of 1-Isopropyl Etodolac can impact its effectiveness. A propellant-free topical spray formulation of Etodolac has been developed to enhance the penetration of Etodolac through the skin, providing a quick onset of action . This suggests that similar formulations could potentially enhance the effectiveness of 1-Isopropyl Etodolac.
Safety and Hazards
In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
Orientations Futures
Propriétés
IUPAC Name |
2-(8-ethyl-1-propan-2-yl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-4-12-6-5-7-13-14-8-9-22-18(11(2)3,10-15(20)21)17(14)19-16(12)13/h5-7,11,19H,4,8-10H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYZBAXQYNUZCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC(=O)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849630-65-5 |
Source


|
| Record name | 1-Isopropyl etodolac | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URS7HRT7E6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

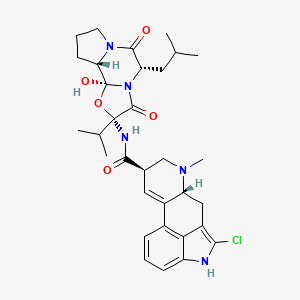
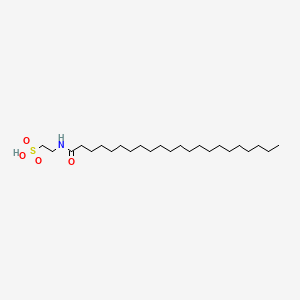
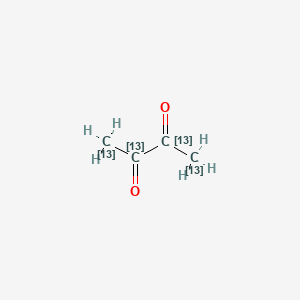
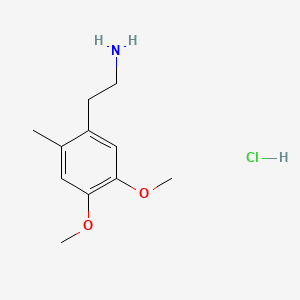
![3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566202.png)
![6-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566203.png)
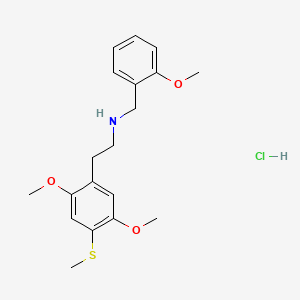
![1,1-Bis[2,3-dichloro-4-(4-methylpiperazino)phenyl]ethane](/img/structure/B566210.png)
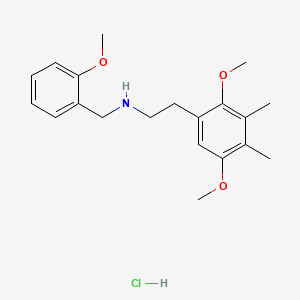
![tert-Butyl (3-(4-((1,3-dioxoisoindolin-2-yl)methyl)benzamido)-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B566215.png)
![1,1-Dimethylethyl [3-({[4-(chloromethyl)phenyl]carbonyl}amino)biphenyl-4-yl]carbamate](/img/structure/B566216.png)
![N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester](/img/structure/B566217.png)
![Tert-butyl (3-nitro-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B566218.png)
